![molecular formula C7H8I2N2 B2600665 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1373338-07-8](/img/structure/B2600665.png)

2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

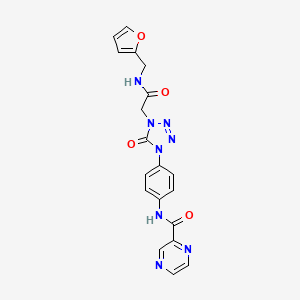

“2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a derivative of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine . It is a heterocyclic compound and is known to exhibit a wide variety of biological activities .

Synthesis Analysis

The synthesis of related compounds like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide involves condensation with aromatic aldehydes in ethanol at reflux . Another method involves the use of ketene aminals .

科学的研究の応用

Synthesis and Stability

2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized using various chemical reactions, including intramolecular cyclization and condensation processes. These derivatives often exhibit improved metabolic stability, making them useful in various chemical syntheses and biological applications (Dinsmore et al., 2000).

Enantioselective Synthesis

The enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines has been achieved using direct hydrogenation with ruthenium/N-heterocyclic carbene (NHC) catalysts. This process yields compounds with high enantiomeric ratios and is important for producing bioactive molecules found in numerous therapeutic agents (Schlepphorst et al., 2018).

Insecticidal Applications

Several tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized for insecticidal applications. These derivatives show significant activities against various pests, such as pea aphids and cowpea aphids, indicating their potential in agricultural pest control (Zhang et al., 2010).

Photophysical Properties

Tetrahydroimidazo[1,2-a]pyridine derivatives demonstrate unique photophysical properties. They exhibit intense fluorescence when excited with UV light, making them suitable for applications in organic light-emitting devices and as fluorescent dyes (Marchesi et al., 2019).

Antifungal Activity

Certain tetrahydroimidazo[1,2-a]pyridine derivatives exhibit selective antifungal activity, particularly against Candida species. This makes them promising candidates for developing new antifungal therapies (Ozdemir et al., 2010).

特性

IUPAC Name |

2,3-diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8I2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBNJPMXHUPPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=C2I)I)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-diiodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600584.png)

![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2600592.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2600594.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600595.png)

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2600605.png)